3,6-Dimethoxy-4-nitropyridazine
Overview
Description
3,6-Dimethoxy-4-nitropyridazine is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of two methoxy groups at the 3 and 6 positions and a nitro group at the 4 position on the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-4-nitropyridazine typically involves the nitration of 3,6-dimethoxypyridazine. One common method includes the reaction of 3,6-dimethoxypyridazine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4 position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethoxy-4-nitropyridazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in liquid ammonia.
Substitution: Alkyl halides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed:
Oxidation: Formation of 3,6-dimethoxy-4-aminopyridazine.
Substitution: Formation of various substituted pyridazines depending on the substituent introduced.
Reduction: Formation of 3,6-dimethoxy-4-aminopyridazine.
Scientific Research Applications
3,6-Dimethoxy-4-nitropyridazine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-4-nitropyridazine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The methoxy groups may also influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
3,5-Dimethoxy-4,6-dinitropyridazine: Similar structure but with additional nitro groups.
3,6-Dimethoxy-4-aminopyridazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 3,6-Dimethoxy-4-nitropyridazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of methoxy and nitro groups makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
3,6-dimethoxy-4-nitropyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-12-5-3-4(9(10)11)6(13-2)8-7-5/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVASPYYIABHMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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